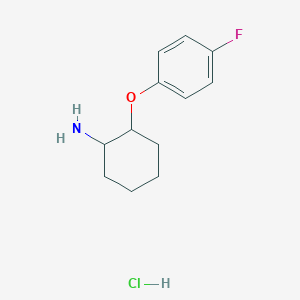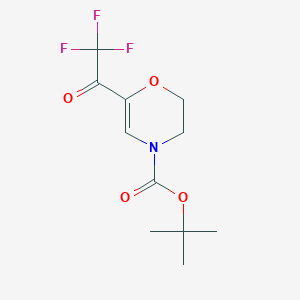
tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate: is a chemical compound characterized by its trifluoroacetyl group and tert-butyl ester functionality. This compound belongs to the class of oxazines, which are heterocyclic compounds containing oxygen and nitrogen atoms in the ring structure. Oxazines are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxazine derivative and trifluoroacetyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors capable of handling larger volumes and ensuring consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the oxazine ring.
Reduction Products: Amine or alcohol derivatives of the oxazine ring.
Substitution Products: Derivatives with different functional groups introduced into the oxazine ring.
Scientific Research Applications
Chemistry: Tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its potential biological activity and interactions with biomolecules. Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations. The oxazine ring structure allows for interactions with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl N-(trifluoroacetyl)glycinate: A related compound with similar trifluoroacetyl functionality.
Trifluoroacetyl-substituted carbazoles: Compounds with similar trifluoroacetyl groups but different ring structures.
Uniqueness: Tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is unique due to its specific oxazine ring structure, which provides distinct chemical and biological properties compared to other trifluoroacetyl compounds
Properties
IUPAC Name |
tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO4/c1-10(2,3)19-9(17)15-4-5-18-7(6-15)8(16)11(12,13)14/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIBHODEOCVUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2822305.png)
![4-(6-cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B2822307.png)
![2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2822309.png)
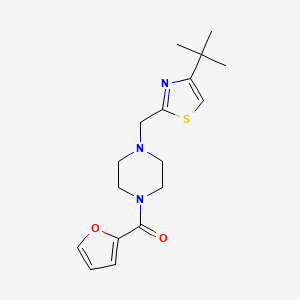
![N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2822313.png)
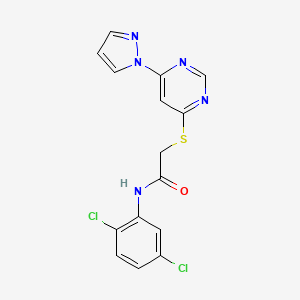

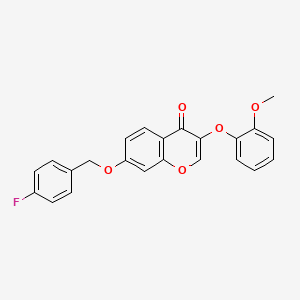
![5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2822319.png)
![Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2822320.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)
![3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2822324.png)
![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)
